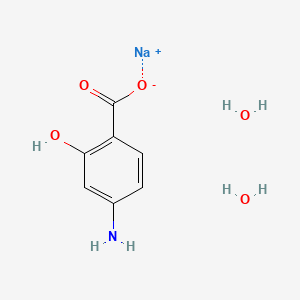

Sodium 4-aminosalicylate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/

PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/

For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page.

SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE

Virtually insoluble in benzene, choroform, or carbon tetrachloride

1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE

In water= 1.69X10+3 mg/l at 23 °C

Soluble in acetone

1.18e+01 g/L

Canonical SMILES

Antimycobacterial Activity

Sodium 4-aminosalicylate dihydrate, also known as Mesalazine or Aminosalicylate Sodium, is a medication with established scientific research regarding its antimycobacterial activity. This means it can inhibit the growth and reproduction of Mycobacterium tuberculosis, the bacteria that causes tuberculosis PubChem: ).

Its mechanism of action involves mimicking para-aminobenzoic acid (PABA), a crucial component for folate synthesis in bacteria. By competing with PABA for binding sites on enzymes, Sodium 4-aminosalicylate dihydrate disrupts the bacteria's ability to produce folate, a vital nutrient for growth and replication PubChem: ). This ultimately leads to the suppression of Mycobacterium tuberculosis growth and eventual cell death.

Use in Combination Therapy

Scientific research shows that Sodium 4-aminosalicylate dihydrate is most effective when used in combination with other antitubercular drugs like Isoniazid PubChem: ). This multi-drug approach helps prevent the development of drug resistance in Mycobacterium tuberculosis strains.

Sodium 4-aminosalicylate dihydrate is a sodium salt derived from 4-aminosalicylic acid, characterized by the chemical formula and a CAS number of 6018-19-5. This compound appears as a white to gray or brown powder or crystalline solid and is known for its antitubercular properties, primarily used in the treatment of tuberculosis in conjunction with other medications such as isoniazid . The dihydrate form indicates that it contains two molecules of water for each molecule of sodium 4-aminosalicylate, which can influence its solubility and stability.

- Acid-Base Reactions: As a weak base, it can react with strong acids to form salts.

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

- Hydrolysis: Under certain conditions, it may hydrolyze to release 4-aminosalicylic acid and sodium ions.

These reactions are significant for its pharmaceutical applications, particularly in drug formulation and stability testing.

Sodium 4-aminosalicylate dihydrate exhibits notable biological activity, primarily as an antitubercular agent. It acts by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction. This mechanism is similar to that of para-aminobenzoic acid (PABA), making it effective against Mycobacterium tuberculosis when used alongside other antitubercular drugs . Additionally, it has been noted for its relatively better tolerability compared to its free acid form.

Sodium 4-aminosalicylate dihydrate can be synthesized through several methods:

- Neutralization Reaction: By neutralizing 4-aminosalicylic acid with sodium hydroxide or sodium bicarbonate in an aqueous solution.

- Crystallization: The resulting sodium salt can be purified through crystallization from water or alcohol solutions, allowing for the formation of the dihydrate form.

- Chemical Modification: Deriving from other salicylic acid derivatives through controlled reactions that introduce the amino group while maintaining the salicylic structure.

These methods ensure high purity and yield suitable for pharmaceutical applications.

Sodium 4-aminosalicylate dihydrate is primarily utilized in:

- Antitubercular Therapy: As part of combination therapy for tuberculosis, especially in cases resistant to first-line treatments.

- Research: Investigated for its potential effects on other bacterial infections due to its mechanism of action.

- Pharmaceutical Formulations: Used as an excipient in drug formulations due to its solubility and stability characteristics.

Research into the interactions of sodium 4-aminosalicylate dihydrate has shown that it can enhance the efficacy of other antitubercular agents like isoniazid and rifampicin when used in combination therapies . Additionally, studies have indicated potential interactions with other medications that affect renal function or those metabolized by similar pathways, necessitating careful monitoring during concurrent use.

Sodium 4-aminosalicylate dihydrate shares structural similarities with several compounds, particularly those related to salicylic acid derivatives and antitubercular agents. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Aminosalicylic Acid | C7H7NO3 | Free acid form without sodium; less soluble |

| Para-Aminobenzoic Acid | C7H9NO2 | Analogous structure; used as a vitamin B complex |

| Isoniazid | C6H6N4O | First-line antitubercular agent; different mechanism |

| Rifampicin | C43H58N4O12 | Broad-spectrum antibiotic; used against tuberculosis |

Uniqueness of Sodium 4-Aminosalicylate Dihydrate

Sodium 4-aminosalicylate dihydrate is unique due to its specific role as an adjunctive treatment in tuberculosis therapy, particularly in cases where patients exhibit intolerance to first-line agents. Its sodium salt form enhances solubility and absorption compared to its free acid counterpart, making it a preferred choice in clinical settings .

Physical Description

Color/Form

WHITE, OR NEARLY WHITE, BULKY POWDER

NEEDLES, PLATES FROM ALC-ETHER

A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Melting Point

NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/

150.5 °C

UNII

Related CAS

133-10-8 (mono-hydrochloride salt)

133-15-3 (calcium (2:1) salt)

6018-19-5 (mono-hydrochloride salt, di-hydrate)

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Granupas is indicated for use as part of an appropriate combination regimen for multi-drug resistant tuberculosis in adults and paediatric patients from 28 days of age and older when an effective treatment regimen cannot otherwise be composed for reasons of resistance or tolerability (see section 4. 4). Consideration should be given to official guidance on the appropriate use of antibacterial agents.

Therapeutic Uses

EXPTL USE: LIPID LOWERING AGENT. 6 G GIVEN FOR 4 WK. IT WAS CONCLUDED THAT IT LOWERS ELEVATED SERUM TRIGLYCERIDE LEVELS AS WELL AS ELEVATED SERUM CHOLESTEROL LEVELS.

USED ALONE, IT CAN SOMETIMES SUCCESSFULLY MANAGE /TUBERCULOSIS/...BUT RESISTANCE EMERGES & ALSO TOXICITY LIMITS THE DOSE. THEREFORE, PAS IS NEARLY ALWAYS USED IN COMBINATION WITH 1 OR 2 OTHER ANTITUBERCULAR DRUGS. ...PAS SUPPORTS THE OTHER DRUGS & DELAYS THE EMERGENCY OF RESISTANCE.

AMINOSALICYLIC ACID...HAS POTENT HYPOLIPIDEMIC ACTION & REDUCES BOTH CHOLESTEROL & TRIGLYCERIDES. HOWEVER IT HAS NOT BEEN WELL TOLERATED BECAUSE OF GI REACTION.

For more Therapeutic Uses (Complete) data for P-AMINOSALICYLIC ACID (15 total), please visit the HSDB record page.

Pharmacology

Mechanism of Action

The antimicrobial activity of aminosalicylic acid is highly specific, and microorganisms other than Mycobacterium tuberculosis are unaffected. Most nontuberculous mycobacteria are not inhibited by the drug.

Aminosalicyclic acid is a structural analog of paraaminobenzoic acid, and its mechanism of action appears to be very similar to that of the sulfonamides. Since the sulfonamides are ineffective against Mycobacterium tuberculosis, and aminosalicyclic is inactive against sulfonamide susceptible bacteria, it is probable that the enzymes responsible for folate biosynthesis in various microorganisms may be quite exacting in their capacity to distinguish various analogs from the true metabolite.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

URINE EXCRETION DATA SHOWED ABSORPTION TO BE ESSENTIALLY COMPLETE ALTHOUGH RATES OF ABSORPTION DIFFERED.

Aminosalicyclic acid is readily absorbed from the gastrointestinal tract. A single oral dose of 4 g of the free acid produces maximal concentrations in plasma of about 75 ug/ml within 1.5 to 2 hours. The sodium salt is absorbed even more rapidly. The drug appears to be distributed throughout the total body water and reaches high concentrations in pleural fluid and caseous tissue. However, values in CSF are low, perhaps because of active outward transport.

Over 80% of the drug is excreted in the urine; more than 50% is in the form of the acetylated compound. The largest portion of the remainder is made up of the free acid.

For more Absorption, Distribution and Excretion (Complete) data for P-AMINOSALICYLIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

ACETYLATION IS MAJOR ROUTE FOR INACTIVATION OF MANY DRUGS SUCH AS ... P-AMINOSALICYLIC ACID... ENZYMES WHICH CATALYSE THESE REACTIONS, ACETYL COENZYME A:N-ACETYLTRANSFERASES (EC2.3.1.5), ARE LOCATED IN LIVER CYTOSOL.

WHEN ADMIN ORALLY TO MAN IT IS RAPIDLY ABSORBED, & IS EXCRETED IN URINE AS UNCHANGED P-AMINOSALICYLIC ACID & AS ACETYL GLUCURONYL, GLYCYL & GLUTAMINYL CONJUGATES.

YIELDS 5-AMINO-2-CARBOXYPHENYL-BETA-D-GLUCURONIDE IN MAN. 4-AMINOCATECHOL IN PSEUDOMONAS. 4-AMINOSALICYLOYLGLUTAMINE & 4-AMINOSALICYLOYLGLYCINE IN MAN. /TABLE/

Blood from tuberculosis patients was cultured before, during, and after withdrawal of therapy involving five different drug combinations if isoniazid, thiacetazone, p-aminosalicyclic acid, and streptomycin. The approaches used to detect DNA damage were chromosome aberrations and sister chromatid exchanges (SCEs). A total of 179 subjects were analyzed. In combo these drugs showed synergistic, additive, and antagonistic effects, though they were found to be nonclastogenic individually. Four of the drug combinations, isoniazid plus thiacetazone, isoniazid plus p-aminosalicyclic acid, isoniazid plus thiacetazone plus streptomycin, and isoniazid plus p-aminosalicyclic acid plus streptomycin, induced a significant incr in the frequency of aberrations, whereas isoniazid plus streptomycin did not induce aberrations. In fact, streptomycin appeared to reduce the frequency of aberrations. SCEs were incr in only two patients: one treated with isoniazid plus thiacetazone and the other with isoniazid plus p-aminosalicyclic acid. The frequency of aberrations after withdrawal of therapy was decr; it was slightly higher than the controls, though it was insignificant. The return to normalcy could be due to elimination of damaged cells or the repair of DNA in lymphocytes. Though the drug-induced aberrations do not persist after withdrawal of therapy, the chromosome damaging combo of drugs should be used with caution, because the possibility of meiotic chromosome damage in germ cells (during therapy), which might be passed on to the next generation, cannot be ruled out.

For more Metabolism/Metabolites (Complete) data for P-AMINOSALICYLIC ACID (9 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

FOR THE VARIOUS DEFECTS /FOR EXAMPLE, DEFICIENCY IN ERYTHROCYTE GLUCOSE-6-PHOSPHATE DEHYDROGENASE/ THAT SEEM TO BE SPECIFIC TO PARTICULAR RACES, DIFFERENT DRUGS ELICIT HEMOLYSIS. MOST IMPORTANT OF THESE ARE NITROFURANTOIN, AMINOSALICYLIC ACID...

IN PT WITH IMPAIRMENT OF KIDNEY OR OTHER MECHANISMS FOR CONTROLLING PLASMA CONCN, THE DRUG CAN CAUSE HYPERCALCEMIA. IT MAY ALSO CONTRIBUTE TO UROLITHIASIS. /CA SALT/

The most frequent adverse effects of aminosalicylic acid or its salt are GI disturbances including nausea, vomiting, abdominal pain, diarrhea, and anorexia. Rarely, aminosalicylic acid has caused peptic ulcer and gastric hemorrhage. Adverse GI effects may be minimized in some patients by administering the aminosalicylates with meals; however, symptoms may be severe enough to require discontinuation of the drugs. Malabsorption of vitamin B12 folic acid, iron, and lipids has also occurred occasionally in patients receiving aminosalicylic acid or its salt, possibly as the result of increased peristalsis. The manufacturer states that maintenance therapy with vitamin B12 should be considered in patients receiving aminosalicylic acid for longer than 1 month.

For more Drug Warnings (Complete) data for P-AMINOSALICYLIC ACID (12 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Derivation: From m-aminophenol and potassium bicarbonate, soluble under pressure.

General Manufacturing Information

Analytic Laboratory Methods

A simple and fast analytical method for simultaneous determination of p-aminosalicyclic acid ... and m-aminophenol (3-aminophenol) by UV spectrophotometry in water, ethyl alcohol, and tetramethylurea is described. The method yields highly accurate and precise results and can be applied to pharmaceutical formulations.

Clinical Laboratory Methods

A specific and sensitive HPLC assay for the determination of aminosalicylic acid ... sulfapyridine and their corresponding metabolites, and the pharmacokinetics of sulfapyridine and sulfasalazine ... in 7 healthy volunteers and 4 patients with Crohn's disease or ulcerative colitis are described.

Storage Conditions

Interactions

PENTOBARBITAL /SRP: CNS DEPRESSION/ IN MICE WAS ENHANCED AFTER PRE-TREATMENT WITH... P-AMINOSALICYLIC ACID. INCR /SRP: CNS DEPRESSION/ APPEARED TO BE DUE TO RELEASE OF PENTOBARBITAL FROM SERUM-PROTEIN BINDING, RESULTING IN HIGHER CEREBRAL CONCN...

ADDITIVE & SYNERGISTIC WITH STREPTOMYCINS & ISONIAZID.

Probenecid decreases the renal excretion of this agent.

For more Interactions (Complete) data for P-AMINOSALICYLIC ACID (19 total), please visit the HSDB record page.

Stability Shelf Life

RELATIVELY UNSTABLE IN AQ SOLN & DECOMP WITH EVOLUTION OF CO2 TO FORM M-AMINOPHENOL, PARTICULARLY @ TEMP ABOVE 40 °C

@ TEMP ABOVE 80 °C, AQ SOLN ARE READILY DECARBOXYLATED TO GIVE BROWN SOLN CONSISTING OF M-AMINOPHENOL /HCL & NA SALTS/

AQ SOLN DECOMP SLOWLY & DARKEN IN COLOR /CALCIUM SALT/